(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride
CAS No.:
Cat. No.: VC18098467
Molecular Formula: C8H20ClNSi
Molecular Weight: 193.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H20ClNSi |
|---|---|
| Molecular Weight | 193.79 g/mol |
| IUPAC Name | 3-[cyclopropyl(dimethyl)silyl]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H19NSi.ClH/c1-10(2,7-3-6-9)8-4-5-8;/h8H,3-7,9H2,1-2H3;1H |
| Standard InChI Key | RIXAAZPOVLXIIO-UHFFFAOYSA-N |
| Canonical SMILES | C[Si](C)(CCCN)C1CC1.Cl |
Introduction
Chemical Identity and Structural Characterization
(3-Aminopropyl)(cyclopropyl)dimethylsilanehydrochloride (CAS: 155970943) is an organosilicon compound with the molecular formula C₈H₁₉NSi and a molar mass of 157.33 g/mol . Its IUPAC name, 3-[cyclopropyl(dimethyl)silyl]propan-1-amine hydrochloride, reflects its core structure: a silicon atom bonded to two methyl groups, a cyclopropyl ring, and a propylamine chain protonated as a hydrochloride salt.
Molecular Geometry and Bonding
The silicon atom adopts a tetrahedral geometry, coordinating to:
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Two methyl groups (C–Si bonds).
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A cyclopropyl ring (C–Si bond).
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A 3-aminopropyl chain (Si–C₃H₆NH₃⁺Cl⁻).
The SMILES notation (CSi(CCCN)C1CC1) and InChIKey (MNVQITXQFSSWOI-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . The cyclopropyl group introduces ring strain, potentially influencing reactivity, while the protonated amine enhances solubility in polar solvents.
Synthesis and Manufacturing
While no explicit synthesis protocols are documented for this compound, analogous silane hydrochlorides are typically prepared via alkoxysilane aminolysis or direct amine-silane reactions. A plausible pathway involves:
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Formation of (3-aminopropyl)(cyclopropyl)dimethylsilane:
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Reacting cyclopropyldimethylchlorosilane with 3-aminopropylmagnesium bromide under Grignard conditions.
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Hydrochloride Salt Formation:
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Treating the free amine with hydrochloric acid to yield the crystalline hydrochloride.
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| Step | Reagents/Conditions | Intermediate |
|---|---|---|
| 1 | Mg, THF, 0°C → RT | Cyclopropyldimethylchlorosilane + 3-aminopropylmagnesium bromide |
| 2 | HCl (g), Et₂O | Precipitation of hydrochloride salt |
This method aligns with practices for synthesizing structurally related aminosilanes .
Physical and Chemical Properties
Predicted Physicochemical Properties
Data from collision cross-section (CCS) predictions and mass spectrometry suggest the following :
| Property | Value |
|---|---|
| Molecular Weight | 157.33 g/mol |
| Predicted CCS (Ų) | 134.3 ([M+H]⁺), 145.0 ([M+Na]⁺) |
| Solubility | Likely soluble in H₂O, MeOH, DMF |
| Thermal Stability | Decomposition >200°C (estimated) |
The hydrochloride salt’s polarity enhances aqueous solubility compared to the free amine.
Reactivity Profile
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Amine Group: Participates in acid-base reactions, nucleophilic substitutions, and Schiff base formation.
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Silicon Center: Susceptible to hydrolysis under acidic/basic conditions, releasing cyclopropane and generating silanols.
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Cyclopropyl Ring: May undergo ring-opening reactions under radical or electrophilic conditions.
Future Research Directions
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Synthetic Optimization: Develop scalable, high-yield routes for industrial production.
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Application-Specific Studies: Evaluate efficacy in adhesion promotion, drug delivery, or catalysis.
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Toxicological Profiling: Conduct in vitro and in vivo assays to establish safety guidelines.
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